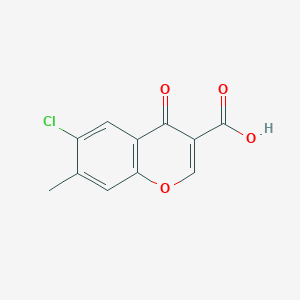
6-Chloro-7-methyl-4-oxo-4H-chromene-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-7-methyl-4-oxo-4H-chromene-3-carboxylic acid (6-Cl-7-Me-4-oxo-4H-chromene-3-COOH) is a naturally occurring carboxylic acid that has a wide range of applications in scientific research. It is an important intermediate in the synthesis of various pharmaceuticals and is used in the synthesis of a variety of other compounds. 6-Cl-7-Me-4-oxo-4H-chromene-3-COOH has been studied extensively in the laboratory and has been found to have a number of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 6-Cl-7-Me-4-oxo-4H-chromene-3-COOH is not fully understood. However, it is known that 6-Cl-7-Me-4-oxo-4H-chromene-3-COOH can act as an inhibitor of certain enzymes, such as cyclooxygenase, and can also act as an antioxidant. In addition, 6-Cl-7-Me-4-oxo-4H-chromene-3-COOH has been found to have anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
6-Cl-7-Me-4-oxo-4H-chromene-3-COOH has been found to have a number of biochemical and physiological effects. It has been found to inhibit certain enzymes, such as cyclooxygenase, and can also act as an antioxidant. In addition, 6-Cl-7-Me-4-oxo-4H-chromene-3-COOH has been found to have anti-inflammatory and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 6-Cl-7-Me-4-oxo-4H-chromene-3-COOH in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. In addition, 6-Cl-7-Me-4-oxo-4H-chromene-3-COOH has a wide range of applications in scientific research. However, it is important to note that 6-Cl-7-Me-4-oxo-4H-chromene-3-COOH can be toxic if not handled properly, and should be handled with caution.
Zukünftige Richtungen
The future of 6-Cl-7-Me-4-oxo-4H-chromene-3-COOH is promising. Further research into its biochemical and physiological effects is needed to better understand its potential therapeutic applications. In addition, research into its synthesis methods and its potential applications in the synthesis of other compounds is needed. Finally, further research into its potential toxicity is needed to ensure its safe use in laboratory experiments.
Synthesemethoden
6-Cl-7-Me-4-oxo-4H-chromene-3-COOH can be synthesized through a number of different methods. The most common method involves the reaction of 4-chloro-7-methyl-4H-chromene-3-carboxylic acid with sodium nitrite in the presence of acetic acid. This method produces 6-Cl-7-Me-4-oxo-4H-chromene-3-COOH in good yield. Other methods for the synthesis of 6-Cl-7-Me-4-oxo-4H-chromene-3-COOH include the reaction of 4-chloro-7-methyl-4H-chromene-3-carboxylic acid with nitrous acid or the reaction of 4-chloro-7-methyl-4H-chromene-3-carboxylic acid with sodium hypochlorite.
Wissenschaftliche Forschungsanwendungen
6-Cl-7-Me-4-oxo-4H-chromene-3-COOH has been used extensively in scientific research in a variety of fields. It has been used in the synthesis of pharmaceuticals, such as antifungal agents, as well as in the synthesis of other compounds. It has also been used in the synthesis of polymers and other materials. In addition, 6-Cl-7-Me-4-oxo-4H-chromene-3-COOH has been used in the study of biochemical and physiological processes.
Eigenschaften
IUPAC Name |
6-chloro-7-methyl-4-oxochromene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO4/c1-5-2-9-6(3-8(5)12)10(13)7(4-16-9)11(14)15/h2-4H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAMBKCVYVYBIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C(=CO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332843.png)
![4-(2-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332844.png)
![1,4-Dihydro-[1,2,4,5]tetrazine-3,6-dicarboxylic acid, disodium salt](/img/structure/B6332850.png)
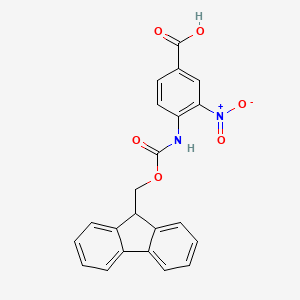

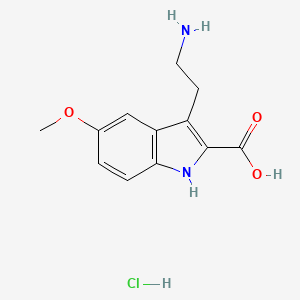
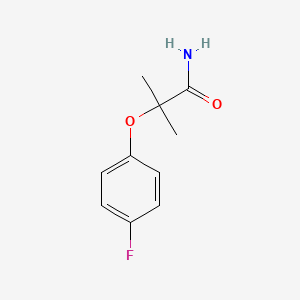
![6-Fluoro-4H-benzo[1,3]dioxine-8-carboxylic acid amide](/img/structure/B6332891.png)
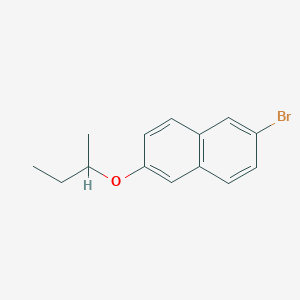
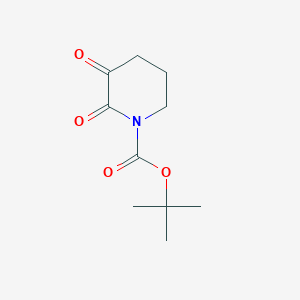
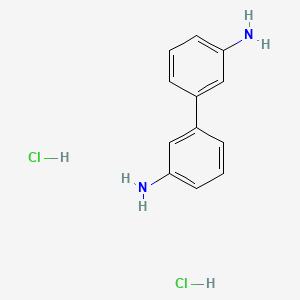
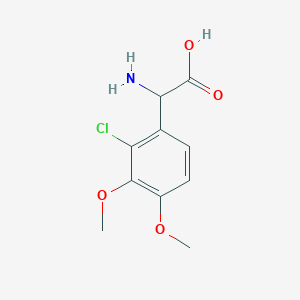
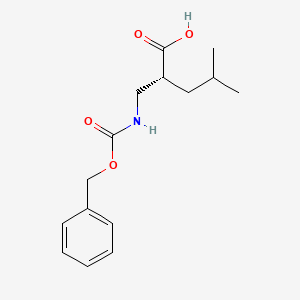
![2-[4-(Methylthio)phenoxy]-5-(trifluoromethyl)aniline](/img/structure/B6332937.png)